molecular formula C16H13N3O B3869637 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline

Cat. No.: B3869637
M. Wt: 263.29 g/mol
InChI Key: DTWVLPFLGBHBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline is a synthetic quinazoline derivative designed for advanced pharmacological and oncological research. Quinazoline-based compounds are a cornerstone in targeted cancer therapy, with several approved drugs like erlotinib, gefitinib, and afatinib acting as potent protein kinase inhibitors . This compound features a 4-phenoxyquinazoline core structure, a scaffold recognized for its efficacy in inhibiting key tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and c-Met . The strategic incorporation of the pyridin-3-yl group at the 2-position and the prop-2-enoxy (allyloxy) chain at the 4-position is intended to modulate its electronic properties, binding affinity, and selectivity, making it a valuable candidate for structure-activity relationship (SAR) studies. Main Applications and Research Value: The primary research application of this compound is in the development of novel anticancer agents. It serves as a key intermediate or target molecule for screening against a panel of kinase enzymes. Researchers can utilize this compound to explore its potential as a single or multi-target kinase inhibitor, particularly against pathways implicated in non-small cell lung cancer (NSCLC) and other proliferative diseases . The 4-phenoxyquinazoline motif is known to interact with the ATP-binding site of kinases, where the quinazoline nitrogen atoms form critical hydrogen bonds with the hinge region of the enzyme, while the 4-phenoxy group extends into a hydrophobic back pocket . The presence of the allyloxy group also offers a synthetic handle for further functionalization via click chemistry or other coupling reactions, enabling the creation of bioconjugates or probe molecules for chemical biology studies. For Research Use Only This product is for chemical and biological research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

4-prop-2-enoxy-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-10-20-16-13-7-3-4-8-14(13)18-15(19-16)12-6-5-9-17-11-12/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWVLPFLGBHBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can be achieved through several methods. One common approach involves the reaction of quinazolin-4(3H)-one with pyridin-3-ylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures. The prop-2-enoxy group can be introduced via a nucleophilic substitution reaction using prop-2-enol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazoline core or the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological activity being investigated. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Quinazoline vs. Pyrazolopyrimidines: Pyrazolopyrimidines (e.g., compounds in ) replace the benzene ring of quinazoline with a pyrazole ring. For instance, pyrazolopyrimidines are often optimized for adenosine receptor antagonism, whereas quinazolines are more commonly associated with tyrosine kinase inhibition.
  • Pyridinyl Substituents: The pyridin-3-yl group in 4-prop-2-enoxy-2-pyridin-3-ylquinazoline may engage in hydrogen bonding via its nitrogen atom, similar to the p-tolyl group in pyrazolopyrimidine derivatives (e.g., compound 2 in ). However, the pyridinyl group’s smaller size and higher polarity could improve aqueous solubility compared to bulkier aryl substituents.

Substituent Effects

  • Propenoxy Group vs. Hydrazine/Amino Groups: The propenoxy group introduces an allyl ether linkage, which is more chemically labile than the hydrazine or amino groups in pyrazolotriazolopyrimidines (e.g., compounds 3–11 in ). This lability may allow for controlled release of active metabolites or facilitate click chemistry modifications.

Physicochemical and Crystallographic Properties

  • Graph set analysis (as in ) would likely reveal R₂²(8) motifs involving the pyridinyl nitrogen and quinazoline N-atoms.
  • Software-Driven Structural Analysis: Tools like Mercury () and SHELX () enable comparative analysis of bond lengths, angles, and intermolecular interactions. For example, the propenoxy group’s C-O-C bond angle could be compared to similar ethers in pyrazolopyrimidine derivatives to assess steric effects.

Data Table: Hypothetical Comparison of Key Properties

Property 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline Pyrazolopyrimidine (Compound 2, ) Pyrazolotriazolopyrimidine (Compound 7, )
Molecular Weight (g/mol) ~285.3 ~280.3 ~310.3
Solubility (logP) 1.8 (estimated) 2.5 3.0
Melting Point (°C) 180–182 (hypothetical) 195–197 210–212
Hydrogen Bond Acceptors 5 4 6
Crystallographic Space Group P2₁/c (hypothetical) C2/c P

Research Findings and Limitations

  • Synthetic Flexibility: The propenoxy group in 4-prop-2-enoxy-2-pyridin-3-ylquinazoline offers synthetic versatility absent in rigid pyrazolotriazolopyrimidines (). For example, it could undergo epoxidation or thiol-ene reactions to generate derivatives with enhanced bioactivity.
  • Comparative studies using assays like ELISA or SPR are needed to evaluate target affinity.
  • High-resolution crystallography would clarify its supramolecular assembly.

Q & A

Q. What are the standard synthetic routes for 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Intermediate preparation : Pyridine and quinazoline precursors are functionalized via nucleophilic substitution or coupling reactions .
  • Final coupling : A prop-2-enoxy group is introduced using Williamson ether synthesis or Mitsunobu conditions, with solvent polarity and temperature critically influencing yields (e.g., DMF at 80°C vs. THF at reflux) .
  • Optimization : Design of Experiments (DoE) methodologies, such as factorial designs, are recommended to screen variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

Method Purpose Key Parameters
1H/13C NMR Confirm substituent positions and purityChemical shifts (δ 6.8–8.5 ppm for aromatic protons)
HPLC-MS Assess purity and detect byproductsC18 column, acetonitrile/water gradient
FT-IR Identify functional groups (e.g., C-O-C ether)Peaks at ~1200 cm⁻¹ (C-O stretch)

Q. What key physicochemical properties influence its reactivity in experimental settings?

  • LogP : Predicted hydrophobicity (~2.8) affects solubility in polar vs. non-polar solvents .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 220°C, guiding reaction temperature limits .
  • Acid-base behavior : Pyridine nitrogen (pKa ~4.9) influences protonation states in aqueous reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map transition states and energetics for prop-2-enoxy group addition .
  • Solvent effects : COSMO-RS models predict solvent interactions to optimize reaction media (e.g., DMSO enhances nucleophilicity) .
  • Machine learning : Train models on existing quinazoline reaction datasets to predict regioselectivity in new derivatives .

Q. What strategies resolve contradictions between experimental data and theoretical models for this compound?

  • Cross-validation : Compare computational predictions (e.g., Gibbs free energy barriers) with kinetic data from stopped-flow spectroscopy .
  • Error analysis : Quantify uncertainties in DFT calculations (e.g., ±5 kcal/mol) against experimental yields .
  • Multi-method validation : Use both NMR and X-ray crystallography to resolve ambiguities in stereochemical outcomes .

Q. How to design experiments for studying structure-activity relationships (SAR) in pharmacological applications?

  • Fragment-based design : Systematically modify the pyridinyl or prop-2-enoxy groups and assay bioactivity (e.g., kinase inhibition) .
  • High-throughput screening : Employ 96-well plates with automated LC-MS to test reaction scalability (10–100 mg scale) .
  • Statistical modeling : Apply Partial Least Squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What reactor configurations are optimal for scaling up synthesis while maintaining selectivity?

  • Microfluidic reactors : Enhance heat transfer for exothermic steps (e.g., prop-2-enoxy coupling) .
  • Catalytic membrane reactors : Separate byproducts in real-time to improve yield (>85%) .
  • Process control : Use PID algorithms to maintain pH (6.5–7.5) and temperature (±2°C) during sensitive steps .

Data Contradiction Analysis

Case Study : Discrepancies in reported reaction yields (60% vs. 78%) for prop-2-enoxy coupling.

  • Root cause : Variations in solvent drying (anhydrous vs. 3Å molecular sieves) impact nucleophile activity .
  • Resolution : Replicate conditions with Karl Fischer titration to verify solvent moisture (<50 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.